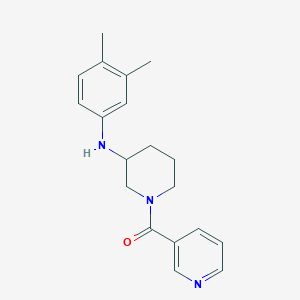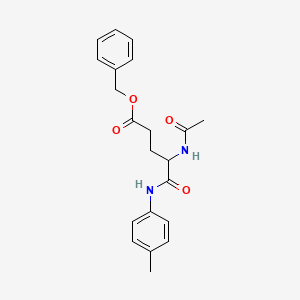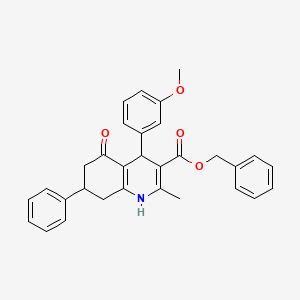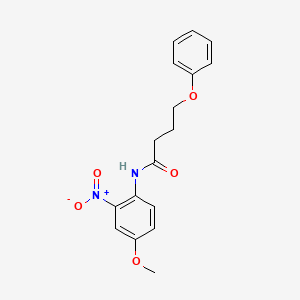
1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as BDQ, is a chemical compound that has been extensively studied for its potential use as an antitubercular agent. Tuberculosis (TB) is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis. Despite the availability of effective treatments, TB remains a major global health problem, causing millions of deaths each year. The emergence of multidrug-resistant strains of TB has further complicated treatment efforts, highlighting the urgent need for new and effective therapies.
Mechanism of Action
1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is believed to act by inhibiting the activity of the enzyme ATP synthase, which is essential for the production of energy in the bacterium. This results in a decrease in the energy available to the bacterium, ultimately leading to its death.
Biochemical and Physiological Effects:
1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have a number of biochemical and physiological effects, including the inhibition of ATP synthesis, the disruption of membrane potential, and the induction of oxidative stress. These effects are believed to contribute to the bactericidal activity of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is its potent activity against drug-resistant strains of TB, which are often difficult to treat using conventional therapies. However, 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone is also associated with a number of limitations, including its high cost and the potential for adverse effects such as liver toxicity.
Future Directions
There are several potential future directions for research on 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone and related compounds. One area of interest is the development of combination therapies that incorporate 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone with other drugs, in order to enhance its efficacy and reduce the risk of resistance. Another area of interest is the investigation of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone's potential use in the treatment of other infectious diseases, such as malaria and leishmaniasis. Finally, further research is needed to better understand the mechanism of action of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone and to identify potential targets for the development of new antitubercular agents.
Synthesis Methods
1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a tryptamine derivative. Other methods involve the use of palladium-catalyzed cross-coupling reactions and the Buchwald-Hartwig amination reaction.
Scientific Research Applications
1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential use as an antitubercular agent, and several clinical trials have been conducted to evaluate its efficacy and safety. In one study, 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone was found to be effective against both drug-sensitive and drug-resistant strains of TB, with a favorable safety profile. Other studies have demonstrated the potential of 1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone in combination with other drugs for the treatment of multidrug-resistant TB.
properties
IUPAC Name |
1-(2-bromophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18)17-15/h1-8,15H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAMVFSBCNTRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC1=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-1,4-dihydro-3(2H)-isoquinolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)



![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)
![1-(4-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923546.png)

